4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide
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Overview
Description
4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity, making it a valuable target for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,2-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and pH are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activity .
Scientific Research Applications
4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities.
Pyridine-containing piperazines: These compounds have similar structural motifs and are used in various medicinal chemistry applications.
Uniqueness
4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for research and development .
Properties
IUPAC Name |
4-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-10-26-16-15(12)22-11-23-17(16)24-7-6-20-14(9-24)18(25)21-8-13-4-2-3-5-19-13/h2-5,10-11,14,20H,6-9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVAWJMFIOOHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CCNC(C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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